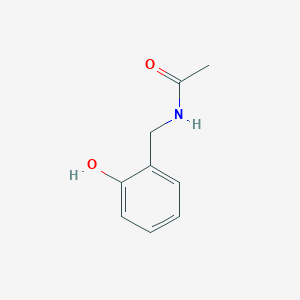
GUANIDINE, (m-METHYLBENZYL)-
説明
Guanidine is a strong organic base that plays a crucial role in the metabolism of living organisms . It’s used in various applications due to its unique properties and simple synthesis. Guanidine derivatives are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .
Synthesis Analysis
Guanidines have received much attention due to their important applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Although classical methods are available for the preparation of guanidines, synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods via the C–N bond formation include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .Chemical Reactions Analysis
Guanidines are well known as strong organic bases. They can act as nucleophilic catalysts . The potential of catalytic guanidine or guanidinate metal complexes to catalyse unique chemical transformations is immensely promising .作用機序
Safety and Hazards
将来の方向性
The powerful synthetic potential of guanidine and its derivatives is being correlated with a new stage of development of the chemistry of organoelement compounds . This opens up prospects for the creation of new efficient compounds and materials with biocidal, catalytic, and other valuable properties . The field is currently being pursued with great interest by synthetic organic chemists .
特性
IUPAC Name |
2-[(3-methylphenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVQFIWHMSRFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238470 | |
| Record name | Guanidine, (m-methylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91267-29-7 | |
| Record name | Guanidine, (m-methylbenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091267297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (m-methylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060772.png)

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)


![Methyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B3060786.png)
